4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a difluoromethyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine typically involves multi-step organic synthesis
-
Preparation of 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid
Reagents: Acetylacetone, hydrazine hydrate, and acetic acid.
Conditions: Reflux in ethanol.
Reaction: Formation of the pyrazole ring through cyclization.
-
Formation of 4,4-Difluoropiperidine
Reagents: Piperidine, difluoromethylating agents (e.g., diethylaminosulfur trifluoride).
Conditions: Room temperature, inert atmosphere.
Reaction: Introduction of the difluoromethyl group to the piperidine ring.
-
Coupling Reaction
Reagents: 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid, 4,4-difluoropiperidine, coupling agents (e.g., EDC, HOBt).
Conditions: Room temperature, in the presence of a base (e.g., triethylamine).
Reaction: Formation of the final compound through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using automated systems.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium.
Products: Oxidized derivatives of the pyrazole or piperidine rings.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions.
Products: Reduced forms of the carbonyl group or other functional groups.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Basic medium.
Products: Substituted derivatives at the difluoromethyl or pyrazole positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Conditions: Vary depending on the reaction type, typically involving control of temperature, pH, and solvent choice.
Scientific Research Applications
Chemistry
In chemistry, 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of difluoromethyl and pyrazole-containing molecules on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. It may be explored for its activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics. It may also find applications in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can influence the compound’s binding affinity and selectivity, while the pyrazole moiety may interact with specific amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-1-(1H-pyrazole-4-carbonyl)piperidine: Lacks the trimethyl substitution on the pyrazole ring.
1-(1,3,5-Trimethyl-1H-pyrazole-4-carbonyl)piperidine: Lacks the difluoromethyl group.
4,4-Difluoro-1-(1H-pyrazole-4-carbonyl)piperazine: Contains a piperazine ring instead of piperidine.
Uniqueness
4,4-Difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine is unique due to the combination of the difluoromethyl group and the trimethyl-substituted pyrazole ring. This combination can result in distinct chemical and biological properties, such as enhanced metabolic stability and specific binding interactions with biological targets.
Properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O/c1-8-10(9(2)16(3)15-8)11(18)17-6-4-12(13,14)5-7-17/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQNFFPNOQCGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.